2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol
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Overview
Description
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol is an organic compound that features a phenol group linked to a pyridazine ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol typically involves the reaction of 3,5-dimethoxypyridazine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like ethanol or tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridazine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but features a triazine ring instead of a pyridazine ring.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another similar compound with a triazine ring and different substituents.
Uniqueness
2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol is unique due to its specific combination of a phenol group and a dimethoxypyridazine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
681457-96-5 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxypyridazin-4-yl)oxyphenol |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-7-13-14-12(17-2)11(10)18-9-6-4-3-5-8(9)15/h3-7,15H,1-2H3 |
InChI Key |
MUHQJXLUXSESGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC(=C1OC2=CC=CC=C2O)OC |
Origin of Product |
United States |
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